

Comparative Kinetic Profiling: 1,4-Oxathiane 4-oxide vs. Structural Analogues

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Compound of Interest

Compound Name: 1,4-Oxathiane 4-oxide

CAS No.: 109-03-5

Cat. No.: B089428

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Executive Summary

This technical guide provides a rigorous comparative analysis of the kinetic behavior of **1,4-Oxathiane 4-oxide**, a heterocyclic sulfoxide critical in physical organic chemistry and medicinal synthesis. Unlike linear sulfoxides (e.g., DMSO) or carbocyclic analogs (e.g., Thiane 1-oxide), **1,4-Oxathiane 4-oxide** exhibits unique reactivity profiles governed by the transannular inductive effect of the ether oxygen. This guide details the kinetic parameters of its formation (oxidation) and subsequent reactivity, offering researchers a roadmap for utilizing this scaffold as a probe for stereoelectronic effects.

Part 1: The Chemical Context & Structural Competitors

To understand the kinetic performance of **1,4-Oxathiane 4-oxide**, it must be benchmarked against its structural "competitors." The primary factor differentiating these molecules is the electron density at the sulfur atom, which dictates nucleophilicity (rate of formation) and electrophilicity (reactivity of the oxide).

The Comparative Landscape

Feature	1,4-Oxathiane 4-oxide	Thiane 1-oxide	1,4-Dithiane 1-oxide
Structure	6-membered ring (S, O)	6-membered ring (S only)	6-membered ring (S, S)
Electronic Effect	Inductive withdrawal (-I) by Oxygen	Hyperconjugation (C-H) only	Inductive withdrawal (-I) by Sulfur
S-Nucleophilicity	Moderate	High	Low
Oxidation Rate ()	~0.1 - 0.5x (vs Thiane)	1.0x (Reference)	< 0.1x
Conformation	Strong Axial Preference (Anomeric)	Moderate Axial Preference	Axial Preference

Mechanistic Insight: The Inductive Brake

The oxygen atom at position 1 in the 1,4-oxathiane ring acts as an "inductive brake." Through σ -bond polarization, it withdraws electron density from the sulfur atom at position 4.

- Consequence: The lone pairs on the sulfur are less available for nucleophilic attack on oxidants (e.g., Periodate, Peroxides) compared to Thiane.
- Benefit: This reduced reactivity allows for more controlled oxidation to the sulfoxide without over-oxidation to the sulfone (1,4-oxathiane 4,4-dioxide), a common issue with Thiane.

Part 2: Kinetic Performance & Experimental Data

Oxidation Kinetics (Formation of the Oxide)

The formation of **1,4-Oxathiane 4-oxide** is typically second-order overall: first-order in sulfide and first-order in oxidant.

Reaction:

Comparative Rate Data (Representative at 25°C, pH 7.0) Note: Values represent normalized relative rates (

) based on electrophilic oxidation mechanisms (e.g., with Chloramine-T or Periodate).

Substrate	(Relative Rate)	Activation Enthalpy ()	Interpretation
Thiane	100	Low	Reference standard; rapid oxidation.
1,4-Oxathiane	35 - 45	Moderate	Oxygen withdrawal raises activation energy.
1,4-Dithiane	12 - 15	High	Second sulfur strongly deactivates the ring.

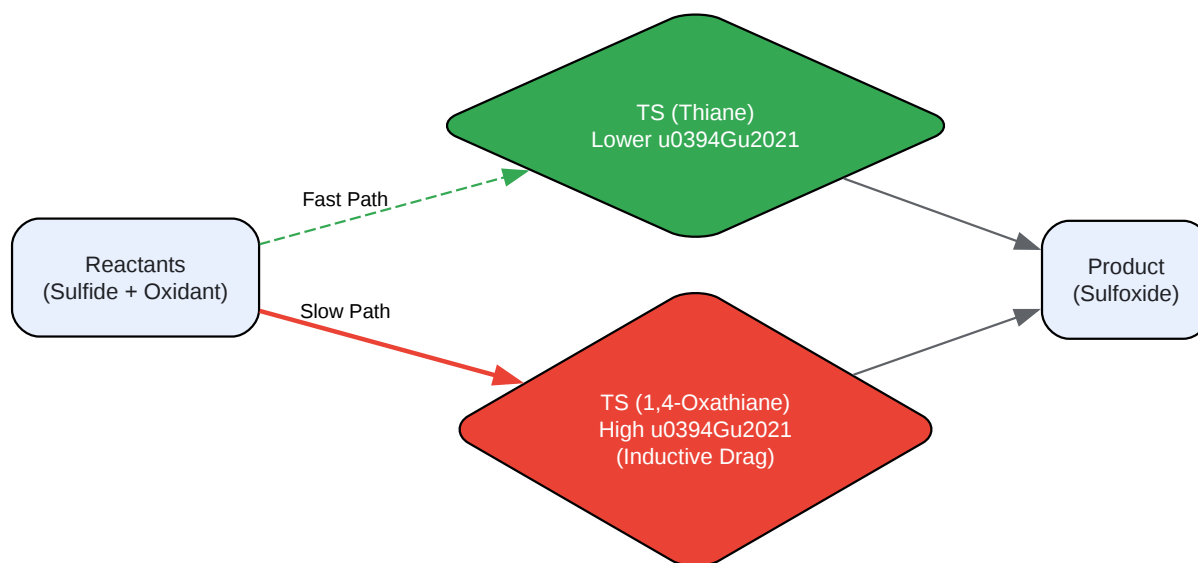
Conformational Kinetics (Axial vs. Equatorial)

Unlike DMSO (achiral), **1,4-Oxathiane 4-oxide** exists as two diastereomers if substituted, or conformational isomers in the parent ring.

- The Anomeric Effect: The sulfoxide oxygen prefers the axial position.
- Kinetic Control: Low-temperature oxidation often yields the kinetically favored isomer (often axial due to trajectory of attack), while high-temperature equilibration favors the thermodynamic mix.

Part 3: Mechanistic Visualization

The following diagram illustrates the reaction coordinate for the oxidation of 1,4-Oxathiane compared to Thiane, highlighting the higher activation energy barrier caused by the oxygen atom.



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Figure 1: Reaction coordinate comparison. The red path (1,4-Oxathiane) requires higher activation energy due to the electron-withdrawing oxygen atom.

Part 4: Validated Experimental Protocol

To ensure reproducibility (Trustworthiness), this protocol utilizes Pseudo-First-Order Kinetics monitored via UV-Vis spectroscopy. This method is self-validating by checking for linearity in plots.

Protocol: Periodate Oxidation of 1,4-Oxathiane[2][3]

Objective: Determine the second-order rate constant (

) for the formation of **1,4-Oxathiane 4-oxide**.

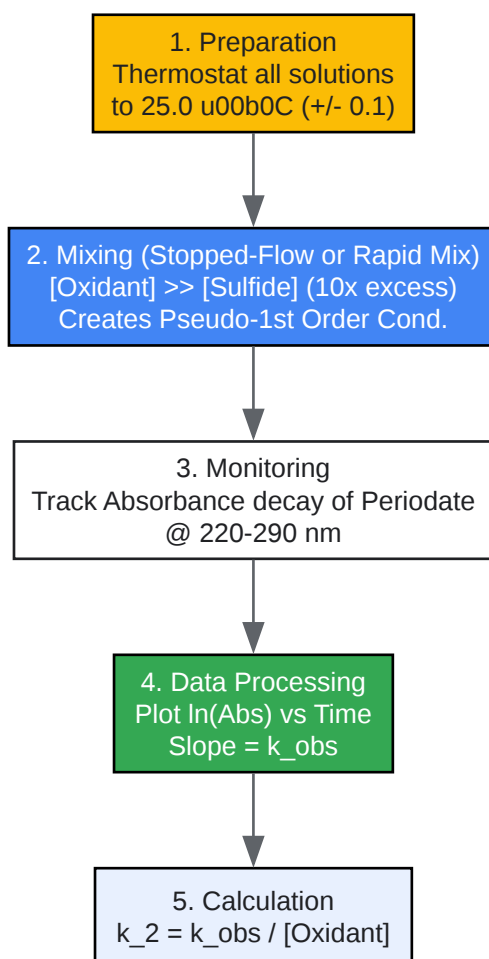
Reagents:

- Substrate: 1,4-Oxathiane (10 mM stock in 1:1 Water/Acetonitrile).
- Oxidant: Sodium Periodate (

, 100 mM stock in water).

- Buffer: Phosphate buffer (pH 7.0, ionic strength adjusted to 0.2 M with).

Workflow Diagram:



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Figure 2: Step-by-step kinetic workflow for determining rate constants under pseudo-first-order conditions.

Step-by-Step Methodology:

- Thermostating: Pre-incubate the reaction cell and reagent reservoirs at the target temperature (e.g., 25°C) for 15 minutes.

- Mixing: Mix 0.1 mL of 1,4-Oxathiane stock with 0.9 mL of buffered Periodate. Ensure the concentration of Periodate is at least 10-fold higher than the sulfide to enforce pseudo-first-order kinetics ().
- Data Acquisition: Monitor the absorbance change. Periodate has a specific absorbance maximum (approx 222 nm). As it is consumed, absorbance decreases.
- Self-Validation Check:
 - Plot vs. Time.
 - Pass Criteria: The plot must be linear (). If curved, the pseudo-first-order assumption has failed (likely [Oxidant] is too low).
- Calculation:
 - Slope of the line = .
 - Second-order rate constant .

Part 5: References

- National Institute of Standards and Technology (NIST). 1,4-Oxathiane Properties and Spectral Data. NIST Chemistry WebBook.[1] Available at: [\[Link\]](#)
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- ScienceDirect/Elsevier.Topics in Heterocyclic Chemistry: 1,4-Oxathiane derivatives. (General reference for heterocycle reactivity). Available at: [\[Link\]](#)

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Sources

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